molecular formula C24H40O10S2 B1305304 Ursulcholic acid CAS No. 88426-32-8

Ursulcholic acid

Cat. No. B1305304
CAS RN: 88426-32-8
M. Wt: 552.7 g/mol
InChI Key: BWXSDJHAJWTEAD-UZVSRGJWSA-N
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Description

Ursulcholic acid (UCA) is a bile acid and the 7β-hydroxyepimer of cholic acid . It is a water-soluble anticholinergic compound . Dietary administration of UCA decreases gallbladder cholesterol, phospholipid, and bile acid levels and the occurrence of gallstones in male mice fed a lithogenic diet .


Synthesis Analysis

Ursodeoxycholic acid (UDCA) can be obtained from cholic acid (CA), which is the most abundant and least expensive bile acid available . The chemical synthesis of UDCA is environmentally unfriendly with low yields . Biological UDCA synthesis by free-enzyme catalysis or whole-cell synthesis using inexpensive and readily available chenodeoxycholic acid (CDCA), cholic acid (CA), or lithocholic acid (LCA) as substrates is being developed .


Molecular Structure Analysis

The molecular formula of Ursulcholic acid is C24H40O5 . The average mass is 408.571 Da and the monoisotopic mass is 408.287567 Da .


Chemical Reactions Analysis

The synthesis of Ursulcholic acid involves several protection and deprotection steps requiring toxic and dangerous reagents . The enzymatic reactions involved are selective hydrolysis, epimerization of the hydroxy functions (by oxidation and subsequent reduction) and the specific hydroxylation and dehydroxylation of suitable positions in the steroid rings .


Physical And Chemical Properties Analysis

Ursulcholic acid has a boiling point of 489.08°C at 760 mmHg and a melting point of 144°C . The IUPAC name is ®-4-((3R,5S,7S,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid .

Scientific Research Applications

1. Therapeutic Applications in Chronic Liver Diseases

Ursodeoxycholic acid (ursodiol) is extensively researched for its applications in treating various chronic liver diseases. It demonstrates cytoprotective, anti-apoptotic, immunomodulatory, and choleretic effects. It's notably effective in prolonging survival in primary biliary cirrhosis and improving biochemical parameters in various cholestatic disorders such as primary sclerosing cholangitis, intrahepatic cholestasis of pregnancy, cystic fibrosis, and total parenteral nutrition-induced cholestasis (Trauner & Graziadei, 1999).

2. Immunomodulatory Effects

Ursodeoxycholic acid's immunomodulatory properties are significant in its application for primary biliary cirrhosis treatment. It shows potential as a therapeutic agent, influencing immune responses, which is crucial for managing liver diseases (Yoshikawa et al., 1992).

3. Combination Therapies

Combination therapies including ursodeoxycholic acid are explored for treating hepatobiliary system diseases. This includes the use of artichoke leaf extract, taurine, and Angelica sinensis roots extract, offering a comprehensive treatment approach for conditions like dyspeptic disorders and biliary dyskinesia (Bondarenko et al., 2018).

4. Protective Role in Hepatocellular Carcinoma

Recent studies have indicated ursodeoxycholic acid's potential in inducing apoptosis in hepatocellular carcinoma cells. This sheds light on its possible role as a therapeutic agent in liver cancer treatment (Zhu et al., 2014).

5. Action in Cholestatic Liver Disease

Ursodeoxycholic acid is increasingly used for cholestatic liver diseases. It is believed to work by protecting cholangiocytes against cytotoxicity, stimulating hepatobiliary secretion, and protecting hepatocytes from bile acid-induced apoptosis. These mechanisms make it beneficial in conditions like primary biliary cirrhosis and primary sclerosing cholangitis (Paumgartner & Beuers, 2002).

6. Effectiveness in Intrahepatic Cholestasis of Pregnancy

Ursodeoxycholic acid is commonly used to treat intrahepatic cholestasis of pregnancy. A systematic review and meta-analysis have explored its impact on adverse perinatal outcomes, emphasizing its significant role in managing this condition (Ovadia et al., 2021).

Safety And Hazards

Users should avoid breathing mist, gas or vapours of Ursulcholic acid. Contact with skin and eye should be avoided. Personal protective equipment should be used and chemical impermeable gloves should be worn .

Future Directions

Ursulcholic acid is a promising therapeutic target for inflammatory bowel diseases . It has anti-inflammatory and antioxidant properties . It is also under investigation for numerous conditions associated with inflammation and apoptosis, including neurological, ocular, metabolic, and cardiovascular diseases .

properties

IUPAC Name

(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-disulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O10S2/c1-14(4-7-21(25)26)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(33-35(27,28)29)12-15(23)13-20(22)34-36(30,31)32/h14-20,22H,4-13H2,1-3H3,(H,25,26)(H,27,28,29)(H,30,31,32)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXSDJHAJWTEAD-UZVSRGJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)OS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)OS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201024714
Record name Ursulcholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ursulcholic acid

CAS RN

88426-32-8
Record name Ursulcholic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088426328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ursulcholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name URSULCHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJS8W2AXJH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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